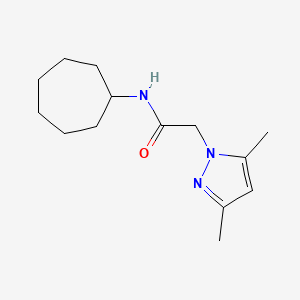
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as CDHPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of pyrazolone and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
Wirkmechanismus
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its effects through the inhibition of COX-2 and LOX enzymes. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, the compound has been shown to have antifungal and antibacterial activity. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide is its ability to selectively inhibit COX-2 and LOX enzymes, while leaving other enzymes unaffected. This selectivity makes the compound a promising candidate for the development of new anti-inflammatory drugs, as it may lead to fewer side effects than currently available treatments. However, one limitation of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide is its relatively low potency compared to other COX-2 inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide. One area of interest is the development of new anti-inflammatory drugs based on the compound's selective inhibition of COX-2 and LOX enzymes. Additionally, further studies are needed to fully understand the compound's mechanisms of action and its potential applications in the treatment of cancer and other diseases. Finally, the synthesis of new derivatives of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide may lead to compounds with improved potency and selectivity, further expanding the potential applications of this promising chemical compound.
Conclusion:
In conclusion, N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, or N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, is a promising chemical compound with a range of potential applications in scientific research. The compound's ability to selectively inhibit COX-2 and LOX enzymes, as well as its anti-inflammatory, antioxidant, antifungal, and antibacterial properties, make it a promising candidate for the development of new drugs for a variety of conditions. Further research is needed to fully understand the compound's mechanisms of action and to explore its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide can be achieved through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with cycloheptylamine and acetic anhydride. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition has been shown to have therapeutic potential in a variety of conditions, including inflammation, pain, and cancer.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-9-12(2)17(16-11)10-14(18)15-13-7-5-3-4-6-8-13/h9,13H,3-8,10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNQNXQBCTXWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)

![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)
![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)



![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)